molecular formula C16H12FN5O2 B2926018 2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1325701-54-9

2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2926018
CAS No.: 1325701-54-9
M. Wt: 325.303
InChI Key: DAPILKZLHQVKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[1-(4-Fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a synthetically produced heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. This complex molecule integrates three key pharmacophores: a pyrimidine ring, a 1,2,4-oxadiazole moiety, and an azetidine group substituted with a 4-fluorobenzoyl unit. Such a structure is characteristic of modern drug discovery efforts that use molecular hybridization to create novel bioactive agents . The core components of this compound have established applications in antimicrobial research. Pyrimidine and 1,2,4-oxadiazole hybrids have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains, and have shown potential in inhibiting biofilm formation . Specifically, related pyrimidine-1,3,4-oxadiazole hybrids exhibit promising antimycobacterial properties, effectively inhibiting strains of Mycobacterium tuberculosis without cross-resistance to current frontline drugs . The azetidin-2-one (beta-lactam) ring is a well-known structural feature in antibiotics, and its derivatives continue to be explored for their immunostimulating and antimicrobial potential . While the exact mechanism of action for this specific compound requires further investigation, its design suggests it may interfere with critical bacterial processes. Related oxazolidinone derivatives, which share some structural similarities, are known to inhibit bacterial protein synthesis at an early stage . The presence of the fluorobenzoyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets . Researchers can utilize this compound as a chemical tool for probing new antibacterial targets or as a lead structure for developing novel therapeutic candidates to address the growing challenge of antimicrobial resistance. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-fluorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2/c17-12-4-2-10(3-5-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-6-1-7-19-13/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPILKZLHQVKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides, thioethers, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

A key structural analog is 2-(5-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine (CAS: 1327529-06-5), which replaces the 4-fluorobenzoyl group with a 2-(trifluoromethyl)benzoyl substituent. This substitution increases molecular weight (375.30 g/mol vs. ~355 g/mol for the fluorinated analog) and alters electronic properties due to the electron-withdrawing trifluoromethyl group. The trifluoromethyl derivative may exhibit enhanced metabolic resistance but reduced solubility in polar solvents compared to the fluorine-substituted compound .

Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Weight (g/mol) Key Functional Impact
Target Compound 4-Fluorobenzoyl ~355 Moderate lipophilicity, metabolic stability
Trifluoromethyl Analog (CAS:1327529-06-5) 2-(Trifluoromethyl)benzoyl 375.30 Higher lipophilicity, enhanced steric bulk

Core Heterocycle Modifications

Compounds such as 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (from Biopharmacule’s catalog) retain the 1,2,4-oxadiazole moiety but replace the pyrimidine-azetidine system with a benzoic acid group.

Research Findings and Implications

  • Bioactivity : Fluorine and trifluoromethyl substitutions are associated with improved binding to enzymes like kinases or proteases, though steric hindrance from the trifluoromethyl group may reduce affinity in some cases .
  • Stability : The azetidine ring in the target compound confers conformational stability, a feature absent in simpler oxadiazole derivatives like those in Biopharmacule’s catalog .
  • Synthetic Challenges : The trifluoromethyl analog’s synthesis requires precise control of reaction conditions to avoid byproducts, whereas the fluorine-substituted compound benefits from milder protocols .

Biological Activity

The compound 2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C24H18FN3OC_{24}H_{18}FN_3O with a molecular weight of approximately 415.4 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole and pyrimidine moieties exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific biological activity of this compound has been explored in various studies.

The compound appears to act primarily through modulation of neurotransmitter systems and receptor interactions. For instance, it has been evaluated as a potential 5-HT_4 receptor partial agonist , which is significant in the treatment of cognitive deficits associated with Alzheimer's disease. This interaction suggests a role in enhancing cognitive function by increasing levels of neuroprotective factors such as soluble amyloid precursor protein alpha .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveEnhances cognitive function through 5-HT_4 receptor modulation .
Anti-inflammatoryExhibits potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Anti-cancerShows promise in inhibiting cancer cell proliferation in vitro studies.

Case Studies

Several studies have highlighted the efficacy of related oxadiazole derivatives in various models:

  • Cognitive Deficits : A study demonstrated that a similar oxadiazole derivative improved cognitive performance in animal models by acting on the serotonin system, suggesting that this compound may have similar effects .
  • Epilepsy Model : Another research effort focused on the neuroprotective effects of oxadiazole derivatives in pentylenetetrazole-induced seizure models. The findings indicated significant neurochemical alterations that could be beneficial for developing new antiepileptic drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.